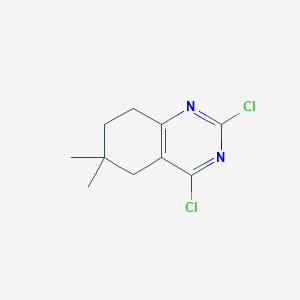
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline
説明
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline is a chemical compound with the molecular formula C10H12Cl2N2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline is 231.12 . The InChI code for this compound is 1S/C10H12Cl2N2 .Physical And Chemical Properties Analysis
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline is a solid substance . The molecular weight of this compound is 231.12 .科学的研究の応用
Anticancer Applications
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline: is part of the diazine alkaloid family, which includes pyridazine, pyrimidine, and pyrazine scaffolds. These compounds are central to a wide range of pharmacological applications, including anticancer activities. Pyrimidine derivatives, in particular, have been reported to exhibit antitumor properties . The structural diversity of these compounds allows for the modulation of various cancer types, including myeloid leukemia and breast cancer .
Antimicrobial and Antibacterial Properties
The diazine scaffold is also known for its antimicrobial and antibacterial activities. This makes 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline a potential candidate for the development of new antibiotics and antimicrobial agents. The ability to introduce different substituents into the pyrimidine ring enhances its interaction with bacterial cell components, leading to effective inhibition of bacterial growth .
Anti-inflammatory and Analgesic Effects
Pyrimidine derivatives have been recognized for their anti-inflammatory and analgesic activities. This suggests that 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline could be used in the development of new medications to treat pain and inflammation, potentially offering an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Cardiovascular Therapeutics
The versatility of the pyrimidine scaffold extends to cardiovascular agents and antihypertensive drugs2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline may contribute to the synthesis of compounds that regulate blood pressure and treat various heart conditions .
Antidiabetic Potential
Pyrimidine-based compounds have been associated with antidiabetic properties. They can act as DPP-IV inhibitors, which play a role in glucose metabolism. This indicates that 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline could be explored for its potential in treating diabetes by influencing insulin secretion and blood glucose levels .
Neuroprotection and Ocular Therapeutics
Some pyrimidine derivatives have shown potential in neuroprotection and as therapeutics for ocular conditions. This implies that 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline might be valuable in the development of treatments for retinal diseases and in protecting neurons against degenerative conditions .
Safety and Hazards
作用機序
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of parp inhibitors , which are a class of pharmaceuticals that inhibit the enzyme poly ADP ribose polymerase.
Mode of Action
It’s known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the enzyme’s function .
Biochemical Pathways
If it acts as a parp inhibitor, it would affect the dna repair pathway, leading to the accumulation of dna damage and cell death .
Result of Action
If it acts as a parp inhibitor, it would lead to the accumulation of dna damage in cells, potentially leading to cell death .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and efficacy .
特性
IUPAC Name |
2,4-dichloro-6,6-dimethyl-7,8-dihydro-5H-quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c1-10(2)4-3-7-6(5-10)8(11)14-9(12)13-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKQYNWQDKXLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C(=NC(=N2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



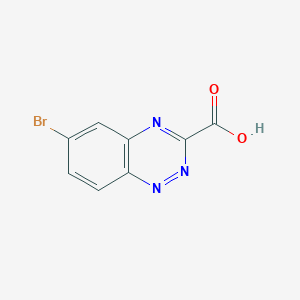


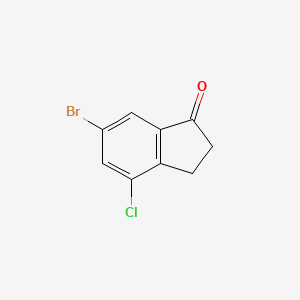
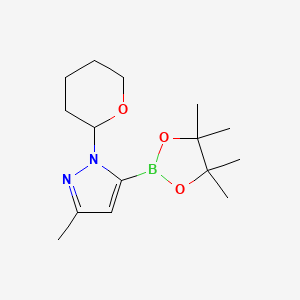

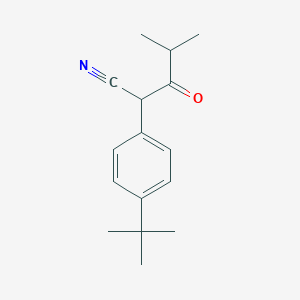
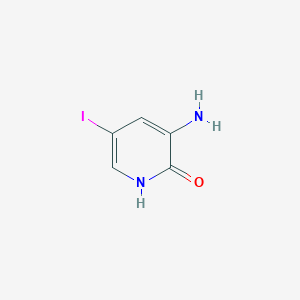
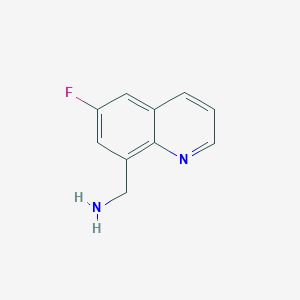
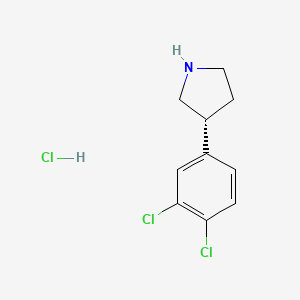

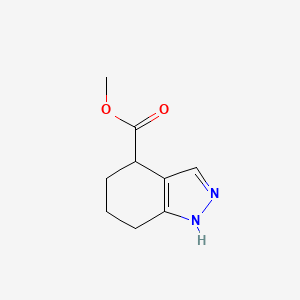
![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride](/img/structure/B1444173.png)
![2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene](/img/structure/B1444174.png)